molecular formula C11H8N2O4 B1518976 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1152534-49-0

1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1518976
M. Wt: 232.19 g/mol
InChI Key: PGMYTTOFNMTJKT-UHFFFAOYSA-N
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Description

The compound “1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether, attached to a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The carboxylic acid group is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole and pyrazole rings, along with the carboxylic acid group. These groups would likely contribute to the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could impact its solubility in different solvents .

Scientific Research Applications

Functionalization Reactions and Chemical Synthesis

1H-pyrazole-3-carboxylic acid derivatives, similar in structure to 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid, have been explored in various chemical synthesis and functionalization reactions. For example, these compounds have been involved in reactions leading to the formation of various amides, esters, and other derivatives, indicating their utility in synthetic organic chemistry for the development of diverse chemical entities. The synthesized compounds are characterized using a range of spectroscopic and analytical techniques, affirming their potential in chemical synthesis (Yıldırım et al., 2005), (Yıldırım & Kandemirli, 2006), (Korkusuz & Yıldırım, 2010).

Antimicrobial and Antitumor Applications

1H-pyrazole-3-carboxylic acid derivatives have been evaluated for their biological activities, including antimicrobial and antitumor effects. In silico studies, synthesis, and biological testing of various derivatives have demonstrated potential in targeting bacterial DNA gyrase, with subsequent antimicrobial activity testing corroborating these findings. The compounds have shown activity against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents. Moreover, some derivatives have been tested for antitumor activities, revealing notable activity against various cancer cell lines. These studies underscore the potential therapeutic applications of these compounds in treating infectious diseases and cancer (Shubhangi et al., 2019), (Palkar et al., 2017), (Insuasty et al., 2012).

Corrosion Inhibition

Some pyrazole derivatives have been investigated as corrosion inhibitors for steel in acidic environments. These studies have shown that certain pyrazole compounds can significantly reduce corrosion rates, highlighting their potential application in material science and engineering (Herrag et al., 2007).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(15)8-3-4-13(12-8)7-1-2-9-10(5-7)17-6-16-9/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMYTTOFNMTJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CC(=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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